molecular formula C18H24N6O2 B1261333 N-(4-methoxyphenyl)-4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine

N-(4-methoxyphenyl)-4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine

Cat. No. B1261333
M. Wt: 356.4 g/mol
InChI Key: FGOMPZIBFLBLGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine is a member of methoxybenzenes and a substituted aniline.

Scientific Research Applications

Synthesis and Antimicrobial Activities

N-(4-methoxyphenyl)-4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine has been involved in the synthesis of various derivatives with antimicrobial activities. In particular, its derivatives have shown efficacy against microorganisms in antimicrobial screening tests (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Characterization and Biological Activity

The compound has been used in the synthesis and characterization of triazine derivatives, exhibiting significant cytotoxicity in certain cancer cell lines. X-ray crystallography has been employed for structural analysis, demonstrating its potential in the development of anticancer agents (Jin, Ban, Nakamura, & Lee, 2018).

Methodology in Synthesis

A novel method for the synthesis of triazine derivatives involving N-(4-methoxyphenyl)-4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine has been developed. This methodology leverages microwave irradiation for rapid synthesis, demonstrating its versatility in creating a range of compounds (Dolzhenko, Bin Shahari, Junaid, & Tiekink, 2021).

Antibacterial Activity

Derivatives of the compound have shown promising antibacterial activity. This has been observed in the synthesis and testing of various derivatives, indicating its potential in the development of new antibacterial agents (Vartale, Bhosale, Khansole, Jadhav, & Patwari, 2008).

Application in OLED Technology

The triazine derivatives, including those related to N-(4-methoxyphenyl)-4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine, have been utilized in organic light-emitting diode (OLED) technology. They have shown improvements in driving voltages, power conversion efficiencies, and operational stability of OLEDs (Matsushima, Takamori, Miyashita, Honma, Tanaka, Aihara, & Murata, 2010).

properties

Product Name

N-(4-methoxyphenyl)-4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine

Molecular Formula

C18H24N6O2

Molecular Weight

356.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C18H24N6O2/c1-25-15-6-4-14(5-7-15)19-16-20-17(23-8-2-3-9-23)22-18(21-16)24-10-12-26-13-11-24/h4-7H,2-3,8-13H2,1H3,(H,19,20,21,22)

InChI Key

FGOMPZIBFLBLGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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